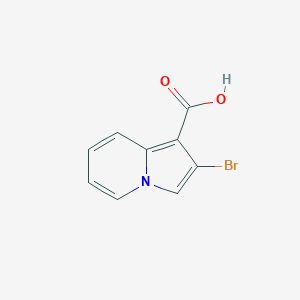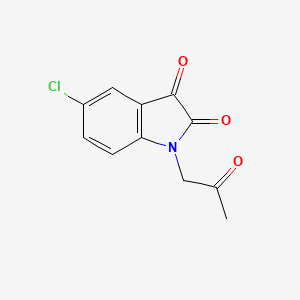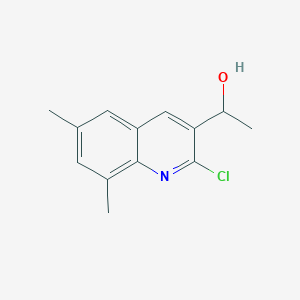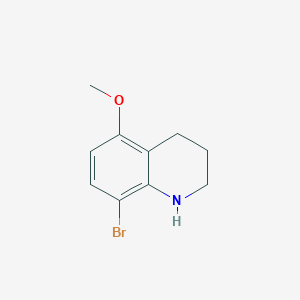![molecular formula C10H15N3O4 B11872480 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure ist eine komplexe organische Verbindung mit einer einzigartigen spirocyclischen Struktur. Diese Verbindung zeichnet sich durch ihre Spiroverknüpfung aus, die zwei Ringsysteme verbindet, und ihre Essigsäure-funktionelle Gruppe. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)essigsäure umfasst in der Regel mehrere SchritteDie Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für die großtechnische Synthese beinhalten. Dies beinhaltet die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um eine hohe Effizienz und Kosteneffektivität zu erreichen. Die Wahl der Rohstoffe und Reaktionsbedingungen ist entscheidend, um Abfall und Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und so die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Medizin: Es laufen Forschungsarbeiten, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure ähnlich sind, umfassen:
- 1,3,8-Triazaspiro[4.5]decan-2,4-dion-Derivate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propansäure
- N-Phthalyl-DL-Alanin
Einzigartigkeit
Was 2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)essigsäure auszeichnet, ist ihre spezifische spirocyclische Struktur und das Vorhandensein des Essigsäure-Restes.
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-(1-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H15N3O4/c1-12-9(17)13(6-7(14)15)8(16)10(12)2-4-11-5-3-10/h11H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
UGDQAIJMDBCPMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(C(=O)C12CCNCC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)













